3-(Aminomethyl)-3-propylpyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-(aminomethyl)-3-propylpyrrolidin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-2-3-8(6-9)4-5-10-7(8)11/h2-6,9H2,1H3,(H,10,11) |
InChI Key |
QWPQXACMOXETLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCNC1=O)CN |
Origin of Product |
United States |
Synthetic Methodologies for 3 Aminomethyl 3 Propylpyrrolidin 2 One and Analogous Structures
Strategies for Pyrrolidin-2-one Ring Construction
The formation of the pyrrolidin-2-one scaffold is a central theme in the synthesis of this compound class. Key strategies include cycloaddition reactions, ring-closing metathesis, and various intramolecular cyclization pathways.
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful and convergent approach to constructing five-membered heterocyclic rings like the pyrrolidine (B122466) core. nih.govnih.gov This method typically involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, which is usually an alkene. nih.gov The reaction's concerted nature allows for the simultaneous formation of multiple stereocenters with a high degree of control. acs.org
In the context of synthesizing highly substituted pyrrolidines, azomethine ylides, often generated in situ, are valuable intermediates. nih.gov For instance, the reaction between an azomethine ylide and an alkene can directly furnish the pyrrolidine ring. nih.gov The stereochemical outcome of these reactions can be influenced by the use of chiral auxiliaries or catalysts, leading to diastereoselective and enantioselective transformations. nih.gov
One notable strategy involves the use of N-tert-butanesulfinyl imines as part of a 1-azadiene system, which can act as a potent electron-withdrawing group. This activation allows the C-C double bond to serve as an effective dipolarophile in reactions with azomethine ylides. acs.org By employing a silver carbonate catalyst, a variety of densely substituted proline derivatives can be obtained with high regio- and diastereoselectivity. acs.org The chirality of the sulfinyl group can effectively direct the stereochemical course of the cycloaddition, inducing a specific absolute configuration in the resulting pyrrolidine ring. acs.org
| Dipolarophile | Dipole | Catalyst | Diastereomeric Ratio (d.r.) | Yield (%) | Ref |
| (S,E)-N-benzylidene-2-methylpropane-2-sulfinamide | Methyl 2-(phenylimino)acetate | Ag2CO3 | >95:5 | 83 | acs.org |
| (S,E)-N-(4-methoxybenzylidene)-2-methylpropane-2-sulfinamide | Methyl 2-((4-methoxyphenyl)imino)acetate | Ag2CO3 | >95:5 | 75 | acs.org |
| (S,E)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide | Methyl 2-((4-chlorophenyl)imino)acetate | Ag2CO3 | >95:5 | 78 | acs.org |
Ring-Closing Metathesis Approaches
Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of a wide array of cyclic compounds, including nitrogen-containing heterocycles like pyrrolidines. mdpi.com This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs catalysts, involves the intramolecular reaction of a diene or an enyne to form a cyclic alkene and a small volatile byproduct like ethylene. mdpi.comorganic-chemistry.org The functional group tolerance of modern RCM catalysts allows for its application in complex molecular settings. organic-chemistry.org
The synthesis of chiral pyrrolidine derivatives can be achieved through ring-closing enyne metathesis (RCEM) of substrates containing a basic or nucleophilic nitrogen atom. organic-chemistry.org This method proceeds under mild conditions and is atom-economical, producing conjugated dienes that can be used in subsequent transformations. organic-chemistry.org The use of both first and second-generation Grubbs catalysts has proven effective, with the second-generation catalysts often providing faster reaction times. organic-chemistry.org This approach has been successfully applied to the synthesis of various pyrrolidine derivatives, demonstrating its utility in constructing the core ring structure. organic-chemistry.org
| Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Ref |
| N-allyl-N-(pent-4-en-1-yl)benzenesulfonamide | Grubbs I | CH2Cl2 | 12 | 95 | organic-chemistry.org |
| N-allyl-N-(but-3-en-1-yl)benzenesulfonamide | Grubbs II | CH2Cl2 | 2 | 98 | organic-chemistry.org |
Intramolecular Cyclization Pathways
Intramolecular cyclization is a common and effective strategy for the synthesis of the pyrrolidin-2-one ring. These methods often involve the formation of a key carbon-nitrogen bond to close the five-membered ring from a linear precursor.
One such approach involves the cyclization of an aminonitrile. For instance, the hydrolysis of an aminonitrile can lead to the formation of a lactam. Another strategy is the thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids, which yields 2-(2-oxopyrrolidin-1-yl)acetamides.
A particularly relevant example is found in the synthesis of Brivaracetam, an antiepileptic drug, where a key intermediate is (R)-4-propylpyrrolidin-2-one. One patented synthetic route to this intermediate involves a Hofmann rearrangement of (S)-3-(2-amino-2-oxoethyl) hexanoic acid, followed by thermal cyclization. This process highlights the utility of rearrangement reactions to set up the necessary functionality for subsequent ring closure.
Another powerful intramolecular cyclization strategy involves the reaction of an aminoaldehyde. The reductive opening of a piperazine (B1678402) ring can yield a prolinol, which serves as a precursor to the pyrrolidine ring. researchgate.net Furthermore, the stereoselective synthesis of pyrrolidine derivatives can be achieved through the intramolecular cyclization of an alkene. This method can be used to produce 2-pyrroline derivatives, which can then be hydrogenated to the corresponding pyrrolidines. researchgate.net
Enantioselective and Diastereoselective Synthesis
Achieving high levels of stereocontrol is crucial in the synthesis of complex molecules like 3-(aminomethyl)-3-propylpyrrolidin-2-one, which contains a quaternary stereocenter. Chiral auxiliary-mediated approaches and asymmetric catalysis are the cornerstones of modern stereoselective synthesis.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is set, the auxiliary can be removed and often recovered. sigmaaldrich.com This strategy is widely used in asymmetric synthesis to control the formation of new stereogenic centers.
In the context of pyrrolidin-2-one synthesis, chiral auxiliaries can be employed to control the stereochemistry of alkylation or addition reactions that form the quaternary center at the C3 position. For example, chiral oxazolidinones, popularized by David Evans, can be attached to a precursor molecule to direct the diastereoselective alkylation of the α-carbon. acs.org The steric hindrance provided by the auxiliary blocks one face of the enolate, leading to the preferential formation of one diastereomer.
A relevant application is seen in the synthesis of a key intermediate for Brivaracetam. One approach utilizes (R)-(+)-phenylethylamine as a chiral auxiliary to resolve a glutarimide (B196013) derivative. Subsequent steps, including a Curtius rearrangement and cyclization, lead to the enantiomerically pure (R)-4-propyl-pyrrolidin-2-one. acs.org
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Excess (d.e.) | Ref |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Aldol Addition | N-propanoyloxazolidinone | >99% | acs.org |
| (R)-2-Methyl-2-propanesulfinamide | Imine Alkylation | N-sulfinylimine | >98% | sigmaaldrich.com |
| (1S,2S)-(+)-Pseudoephedrine | Alkylation | Pseudoephedrine amide | >95% | sigmaaldrich.com |
Asymmetric Catalysis (e.g., Photocatalysis, Metal-Catalyzed Michael Addition)
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.
Metal-Catalyzed Michael Addition: The Michael addition is a versatile carbon-carbon bond-forming reaction. When catalyzed by a chiral metal complex, it can proceed with high enantioselectivity. In the synthesis of analogs of this compound, a Ni(II)-catalyzed asymmetric Michael addition has been employed. For instance, the reaction of (E)-1-nitropent-1-ene with diethyl malonate in the presence of a chiral Ni(II) complex affords a Michael adduct with high stereocontrol. rsc.org Subsequent hydrogenation, hydrolysis, and decarboxylation yield the chiral (R)-4-propylpyrrolidin-2-one. rsc.org This demonstrates the power of metal catalysis in setting the stereochemistry of a key intermediate.
An organocatalytic asymmetric cascade reaction has also been developed for the synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary center at the 3-position. This reaction utilizes a cinchonidine-derived bifunctional amino-squaramide catalyst to promote the reaction between an N-tosyl aminomethyl enone and a trans-α-cyano-α,β-unsaturated ketone, affording the products in high enantio- and diastereoselectivities.
Asymmetric Photocatalysis: While not as extensively documented for this specific target, asymmetric photocatalysis is a rapidly emerging field in organic synthesis. It utilizes the energy of visible light to drive chemical reactions in the presence of a chiral photocatalyst. This methodology has the potential to enable novel and efficient synthetic routes to complex chiral molecules, including those with quaternary stereocenters. The combination of photoredox catalysis with chiral catalysts could offer new avenues for the enantioselective synthesis of 3,3-disubstituted pyrrolidin-2-ones.
Chiral Resolution Techniques for Pyrrolidin-2-one Intermediates
Achieving enantiomeric purity is critical in the synthesis of many biologically active pyrrolidinone derivatives. Kinetic resolution (KR) is a prominent strategy for separating racemic mixtures. rsc.org This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity. rsc.org
Dynamic kinetic resolution (DKR) is an advancement of this method. In DKR, the less reactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. rsc.org For instance, a DKR process employing a chiral diamine ligand has been used to resolve N-Boc pyrrolidine intermediates, yielding the desired product with high enantioselectivity. rsc.org Enzymatic methods are also widely used for the kinetic resolution of pyrrolidinone precursors, particularly for resolving alcohols via acetylation or amines via transesterification. rsc.orgpharmtech.com Ruthenium-catalyzed racemization combined with enzymatic acetylation has proven effective for producing chiral N-Cbz protected pyrrolidinols with excellent enantioselectivity. rsc.org
Another approach involves diastereomeric resolution, where a racemic mixture is reacted with a chiral resolving agent to form diastereomers, which can then be separated by physical methods like crystallization. pharmtech.comnih.gov This is commonly applied to pyrrolidinone precursors that are amines or acids. pharmtech.com Additionally, cocrystallization has emerged as a technique for chiral resolution, where one enantiomer of a chiral compound forms a cocrystal with one enantiomer of a chiral coformer, enabling separation from the racemic mixture. pharmtech.com This method was successfully demonstrated with an enantiomeric mixture of 2-(2-oxopyrrolidin-1-yl)butanamide. pharmtech.com
Functionalization and Derivatization Approaches
The introduction of specific functional groups onto the pyrrolidin-2-one scaffold is a key aspect of synthesizing target molecules like this compound.
The aminomethyl group can be introduced through various synthetic routes. One common method involves the nucleophilic addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to a suitable precursor, followed by reduction of the resulting nitrile to a primary amine. nih.gov For instance, the reaction of TMSCN with carbohydrate-derived nitrones has been used to introduce aminomethyl substituents in the synthesis of pyrrolidine analogues. nih.gov Another approach is the aza-Henry reaction, which involves the addition of nitromethane, although this can sometimes lead to purification challenges. nih.gov The subsequent reduction of the nitro group yields the aminomethyl functionality.
The propyl group, or other alkyl substituents, can be introduced at various stages of the synthesis. For precursors like (R)-4-propyl-pyrrolidin-2-one, a key intermediate for some antiepileptic drugs, the synthesis can start from materials already containing the propyl group. google.com For example, a process for preparing Brivaracetam involves the cyclization of (R)-3-(aminomethyl) hexanoic acid to form (R)-4-propyl-pyrrolidin-2-one. google.comacs.org
The nitrogen atom of the pyrrolidinone ring is a common site for functionalization. N-alkylation can be achieved by reacting the pyrrolidin-2-one with an alkyl halide or dialkyl sulfate (B86663) in the presence of a base. chemicalbook.com An alternative method involves the alkylation of a cyclic imidate, prepared from pyrrolidin-2-one and a reagent like dimethyl sulfate, with a phenacyl halide. arkat-usa.org This approach has been used to synthesize N-substituted lactams. arkat-usa.org However, direct alkylation of the pyrrolidin-2-one anion can sometimes lead to side reactions, such as the trimerization of the alkylating agent. arkat-usa.org
After the formation of the pyrrolidinone ring, further modifications are often necessary to arrive at the final target molecule. These functional group interconversions can include reductions, oxidations, and protection/deprotection sequences. For example, a carbonyl group within a pyrrolidinone derivative can be reduced to a hydroxyl group, which can then be further functionalized. osti.gov Hydrogenation is a common method for reducing double bonds or converting nitriles to primary amines within the pyrrolidinone structure. nih.gov For instance, the reduction of a cyanide group to a primary amine using Raney Ni/H₂ is a key step in some synthetic pathways. nih.gov
Starting Materials and Key Intermediates in the Synthesis of this compound and its Precursors
The synthesis of complex pyrrolidinone derivatives relies on the availability of suitable starting materials and the efficient formation of key intermediates.
A common and versatile starting material for pyrrolidin-2-one synthesis is γ-butyrolactone (GBL). chemicalbook.comrdd.edu.iq The reaction of GBL with primary amines or ammonia (B1221849) at high temperatures is a widely used industrial process to produce N-substituted or unsubstituted pyrrolidin-2-ones. chemicalbook.comrdd.edu.iq For instance, reacting GBL with hydrazine (B178648) hydrate (B1144303) yields 1-aminopyrrolidin-2-one, a precursor for further derivatization. rdd.edu.iqresearchgate.net
Carbohydrates also serve as valuable chiral starting materials for the enantioselective synthesis of polyhydroxylated pyrrolidine analogues. nih.gov Sugars like D-xylose can be converted into cyclic nitrones, which then undergo nucleophilic additions to introduce substituents like the aminomethyl group. nih.gov
Other important precursors include:
Donor-Acceptor (DA) Cyclopropanes: These strained ring systems can undergo ring-opening reactions with nucleophiles like anilines or benzylamines, followed by cyclization to form 1,5-substituted pyrrolidin-2-ones. mdpi.comnih.gov
Levulinic Acid: This bio-based chemical can be used to synthesize pyrrolidines and pyrrolidones through reductive amination. organic-chemistry.org
Proline and its derivatives: These readily available chiral molecules are frequently used to introduce a pre-formed pyrrolidine ring into a target structure. mdpi.com
(R)-methyl-2-bromobutanoate and methyl 3-(aminomethyl)hexanoate: These are key starting materials in some synthetic routes for antiepileptic drugs containing a 4-propylpyrrolidin-2-one (B2868663) core. acs.org
Key intermediates in these syntheses often include:
N-substituted γ-aminobutyric acids: These can be cyclized to form the corresponding pyrrolidin-2-ones.
Cyclic imines and nitrones: These are precursors for cycloaddition reactions or can be reduced to form pyrrolidines. nih.gov
Enaminones: These can undergo cyclization to form fused ring systems containing a pyrrolidinone core. arkat-usa.org
Optimization of Reaction Conditions and Catalytic Systems in Pyrrolidinone Synthesis
The efficiency and selectivity of pyrrolidinone synthesis are highly dependent on the reaction conditions and the choice of catalyst.
In the industrial production of 2-pyrrolidone from γ-butyrolactone and ammonia, the reaction is typically carried out in the liquid phase at high temperatures (250-290 °C) and pressures (8.0-16.0 MPa) to achieve high conversion and selectivity. chemicalbook.com The presence of water in the reaction system can improve selectivity. chemicalbook.com
For more complex pyrrolidinone derivatives, various catalytic systems are employed:
Ruthenium and Iridium Catalysts: Grubbs-type ruthenium catalysts are effective for ring-closing enyne metathesis (RCEM) reactions to form chiral pyrrolidine derivatives under mild conditions. organic-chemistry.org Iridium complexes, such as Vaska's complex, can catalyze the reductive generation of azomethine ylides from amides and lactams for use in [3+2] dipolar cycloaddition reactions to produce highly substituted pyrrolidines. acs.org
Rhodium Catalysts: Rhodium complexes are used for the N-heterocyclization of primary amines with diols and in intramolecular nitrene insertion reactions. organic-chemistry.org
Borane (B79455) Catalysts: Chiral borane catalysts can be used for enantioselective synthesis. researchgate.net
Lewis Acids: Lewis acids like Ti(OiPr)₄ can be used to promote certain reactions, although they are not always necessary, as seen in some RCEM reactions. organic-chemistry.org
Optimization of reaction conditions often involves screening different solvents, temperatures, reaction times, and stoichiometric ratios of reactants and catalysts. For example, in a one-pot hydroamination sequence, the optimal conditions were found using a specific oxidant (urea hydrogen peroxide adduct) and reductant in a two-step procedure to avoid unwanted side reactions. researchgate.net
| Reaction Type | Catalyst/Reagent | Key Optimization Parameters | Reference |
| Ring-Closing Enyne Metathesis | Grubbs Catalysts (1st & 2nd Gen) | Catalyst choice, reaction time | organic-chemistry.org |
| Reductive Amination | Ni/Al₂O₃ | Support crystal facets, temperature | researchgate.net |
| N-Heterocyclization | Cp*Ir complex | Catalyst loading, temperature | organic-chemistry.org |
| Hydroamination | Urea hydrogen peroxide / B₂pin₂ | Stoichiometry of oxidant/reductant, one-pot vs. two-step procedure | researchgate.net |
| Ammonolysis of γ-butyrolactone | None (thermal) | Temperature, pressure, presence of water | chemicalbook.com |
| Reductive Dipolar Cycloaddition | Vaska's complex / TMDS | Solvent, temperature, catalyst loading | acs.org |
Advanced Analytical Techniques for Structural Elucidation and Characterization of 3 Aminomethyl 3 Propylpyrrolidin 2 One
Spectroscopic Characterization Methods
Spectroscopy is fundamental to the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques like NMR, MS, IR, and UV-Vis spectroscopy offer complementary information that, when combined, allows for an unambiguous assignment of the chemical structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. It provides information on the connectivity of atoms through the carbon and proton framework.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-(Aminomethyl)-3-propylpyrrolidin-2-one is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. The spectrum would feature signals corresponding to the propyl group (a triplet for the terminal methyl group and two multiplets for the methylene (B1212753) groups), the protons of the pyrrolidinone ring, the aminomethyl protons, and the amine (NH₂) and amide (NH) protons. The amide proton often appears as a broad singlet. The protons of the aminomethyl group (CH₂-NH₂) would likely appear as a singlet or a doublet if coupled to the amine protons. The adjacent CH₂ groups in the pyrrolidinone ring would exhibit complex splitting patterns due to diastereotopicity.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms in the molecule. For this compound, eight distinct signals are expected. The most downfield signal would correspond to the carbonyl carbon of the lactam ring, typically appearing around 175-180 ppm. The other signals would represent the carbons of the propyl chain, the pyrrolidinone ring, and the aminomethyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
|---|---|---|
| C=O | - | ~177 |
| C3 (quaternary) | - | ~45 |
| C5-H ₂ | ~3.2 | ~42 |
| C3-C H₂-NH₂ | ~2.9 | ~48 |
| C4-H ₂ | ~1.9 and ~2.2 | ~35 |
| Propyl-α-C H₂ | ~1.5 | ~38 |
| Propyl-β-C H₂ | ~1.4 | ~18 |
| Propyl-γ-C H₃ | ~0.9 | ~14 |
| NH (amide) | ~7.5 (broad) | - |
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₈H₁₆N₂O), the molecular weight is 156.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 156. Key fragmentation pathways would likely involve the cleavage of the propyl group (loss of 43 Da, leading to a fragment at m/z 113) and the aminomethyl group (loss of 30 Da, leading to a fragment at m/z 126). Further fragmentation could involve the opening of the pyrrolidinone ring. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 156 | [C₈H₁₆N₂O]⁺ | Molecular Ion (M⁺) |
| 126 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical |
| 113 | [M - C₃H₇]⁺ | Loss of the propyl radical |
| 86 | [C₄H₈NO]⁺ | Cleavage of propyl and aminomethyl groups |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds and functional groups. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band between 1670 and 1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the five-membered lactam ring. nist.gov The N-H stretching vibrations of the primary amine (NH₂) would appear as two distinct bands in the 3300-3500 cm⁻¹ region, while the N-H stretch of the secondary amide within the lactam ring would appear as a single band around 3200-3400 cm⁻¹. vscht.cz The C-H stretching vibrations of the propyl and pyrrolidinone alkyl groups would be observed just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300-3500 | N-H Stretch | Primary Amine (NH₂) |
| 3200-3400 | N-H Stretch | Secondary Amide (Lactam) |
| 2850-2960 | C-H Stretch | Alkyl (CH₂, CH₃) |
| 1670-1700 | C=O Stretch | γ-Lactam |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. This technique is most effective for compounds containing chromophores, such as conjugated systems or aromatic rings.
The this compound molecule lacks significant chromophores. The only relevant electronic transition is the weak n→π* transition of the isolated carbonyl group in the lactam ring, which is expected to absorb weakly at a low wavelength, typically around 210-230 nm. nist.gov Therefore, UV-Vis spectroscopy is not a primary technique for the structural elucidation of this compound. However, it can be useful as a simple, non-destructive method to assess the purity of a sample, as the presence of aromatic or other chromophoric impurities would result in significant absorbance at higher wavelengths.
Chromatographic Analysis and Purification Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the purification of synthesized compounds and the analytical determination of their purity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. For a polar, non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common method.
In a typical RP-HPLC setup, the compound would be separated on a nonpolar stationary phase (e.g., a C18 silica (B1680970) column) using a polar mobile phase. iosrphr.org Given the basic nature of the primary amine, the mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. The buffer helps to maintain a consistent pH and ensure good peak shape by preventing the interaction of the basic amine with residual silanol (B1196071) groups on the stationary phase. lcms.cz Detection can be achieved using a UV detector set to a low wavelength (~210 nm) to detect the carbonyl group, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
Table 4: Typical RP-HPLC Conditions for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 10 mM Phosphate Buffer (pH 7.0) B: Acetonitrile or Methanol |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm, ELSD, or CAD |
| Column Temperature | 25-30 °C |
Chiral Chromatography for Stereoisomer Separation
The molecule this compound possesses a chiral center at the C3 position of the pyrrolidinone ring, meaning it can exist as two non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and analysis are critical. nih.gov High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective method for this purpose. rdd.edu.iq
The separation mechanism relies on the differential interaction between the individual enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. google.com For a primary amine-containing compound such as this compound, several types of CSPs would be suitable candidates for achieving separation.
Detailed Research Findings:
Polysaccharide-based CSPs: Columns with chiral selectors based on derivatives of cellulose (B213188) or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely used due to their broad applicability and excellent resolving power for a vast range of chiral compounds. nih.gov The separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole, and steric hindrance, within the chiral grooves of the polysaccharide structure.
Crown Ether-based CSPs: Chiral crown ethers are particularly effective for the enantioseparation of compounds containing primary amino groups. rdd.edu.iq The chiral recognition mechanism involves the complexation of the protonated primary amine (-NH3+) within the crown ether cavity through hydrogen bonding.
A typical method development process would involve screening various chiral columns and mobile phase compositions to optimize the separation. The mobile phase often consists of a mixture of an alkane (like n-hexane) and an alcohol (such as ethanol (B145695) or isopropanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and resolution. mdpi.com The data below illustrates a hypothetical, yet typical, outcome for the successful chiral separation of the enantiomers of this compound.
Table 1: Hypothetical Chiral HPLC Separation Data for this compound Enantiomers
| Parameter | Value | Description |
|---|---|---|
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | A commonly used polysaccharide-based chiral stationary phase. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | A standard mobile phase for normal-phase chiral separations. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Temperature | 25 °C | Standard operating temperature. |
| Detection | UV at 210 nm | Wavelength for detecting the pyrrolidinone chromophore. |
| Retention Time (t_R1) | 8.5 min | Retention time for the first-eluting enantiomer. |
| Retention Time (t_R2) | 10.2 min | Retention time for the second-eluting enantiomer. |
| Selectivity Factor (α) | 1.20 | The ratio of the retention factors of the two enantiomers, indicating separation. |
| Resolution (R_s) | 2.1 | A measure of the degree of separation between the two peaks (baseline separation is achieved when R_s ≥ 1.5). |
Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient, such as its crystal structure and thermal stability, are critical parameters that can influence its manufacturability, stability, and bioavailability. researchgate.netresearchgate.net Characterizing the solid form of this compound is therefore a crucial step in its development.
X-ray Powder Diffraction (XRPD) is a powerful, non-destructive technique used to analyze the structure of crystalline materials. wikipedia.org It is the primary method for identifying different crystalline forms (polymorphs) of a substance. google.com Each crystalline solid has a unique atomic arrangement, which results in a distinct X-ray diffraction pattern, often referred to as a "fingerprint." googleapis.com
The analysis involves irradiating a powdered sample of the compound with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram provides information about the crystal lattice dimensions. researchgate.net This data is essential for identifying the specific solid form of this compound, ensuring batch-to-batch consistency, and detecting any potential polymorphic transformations during manufacturing or storage. wikipedia.org
Detailed Research Findings:
An XRPD analysis of a crystalline batch of this compound would yield a pattern with characteristic peaks at specific 2θ angles. The positions and relative intensities of these peaks are unique to its specific crystal structure. The table below presents a hypothetical set of characteristic peaks for one possible crystalline form of the compound.
Table 2: Representative X-ray Powder Diffraction (XRPD) Peak Data for a Hypothetical Crystalline Form of this compound
| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 8.5 | 10.40 | 45 |
| 12.8 | 6.91 | 100 |
| 15.2 | 5.82 | 80 |
| 17.1 | 5.18 | 65 |
| 20.5 | 4.33 | 90 |
| 22.3 | 3.98 | 55 |
| 25.7 | 3.46 | 70 |
Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. Thermogravimetric Analysis (TGA) is a particularly important method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
For this compound, TGA provides crucial information about its thermal stability and decomposition profile. The resulting TGA thermogram plots mass percentage against temperature. Significant mass loss events correspond to processes such as the loss of residual solvents or water (desolvation) or thermal decomposition of the compound itself. This analysis is vital for determining appropriate drying conditions and assessing the stability of the compound at elevated temperatures.
Detailed Research Findings:
A TGA experiment on this compound would reveal the temperature at which it begins to decompose. If the material were a hydrate (B1144303) or contained residual solvent, an initial weight loss would be observed at lower temperatures, corresponding to the loss of these volatile components. The primary decomposition of the molecule would occur at a higher temperature. The following table provides a hypothetical TGA profile for the compound.
Table 3: Illustrative Thermogravimetric Analysis (TGA) Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
|---|---|---|
| 30 - 100 | 0.5% | Loss of surface-adsorbed volatile impurities or moisture. |
| 100 - 220 | 0.2% | Sample is thermally stable in this range with negligible mass loss. |
| 220 - 350 | 98.5% | Onset of thermal decomposition, followed by significant degradation of the molecule. |
Computational Chemistry and Theoretical Studies of 3 Aminomethyl 3 Propylpyrrolidin 2 One
Quantum Mechanical Investigations
Quantum mechanical methods are fundamental to understanding the electronic structure and reactivity of molecules at the atomic level.
Density Functional Theory (DFT) Applications for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of atoms and molecules. researchgate.net It is more computationally efficient than solving the complex Schrödinger equation directly, making it suitable for larger systems. researchgate.net DFT calculations are widely used to predict molecular structures, electronic energies, and properties like electron charge distribution. researchgate.net
For a molecule like 3-(Aminomethyl)-3-propylpyrrolidin-2-one, DFT would be applied to determine its most stable three-dimensional structure, a process known as geometry optimization. mdpi.com This involves finding the arrangement of atoms that corresponds to the lowest energy state. Functionals such as B3LYP are popular for such calculations as they provide a good balance between accuracy and computational cost, effectively reproducing geometries, vibrational frequencies, and reaction energies for many drug-like molecules. nih.govnih.gov
The electronic properties of the molecule can also be elucidated using DFT. Key parameters that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of the molecule's chemical reactivity and stability. nih.gov
Table 1: Representative DFT Functionals and Basis Sets for Molecular Optimization
| Functional | Basis Set | Common Application |
| B3LYP | 6-311++G(d,p) | Geometry optimization and electronic properties of organic molecules. nih.gov |
| PBE0-D3BJ | def2-TZVP | Accurate geometry optimization, accounting for dispersion forces. mdpi.com |
| PBESOL | - | Often used for geometry optimization of solid-state systems and polymorphs. researchgate.net |
Semi-Empirical Methods
While DFT offers high accuracy, semi-empirical methods provide a faster, albeit less precise, alternative for studying large molecular systems. These methods incorporate experimental parameters to simplify quantum mechanical calculations. Although specific applications to this compound are not detailed in the available literature, these techniques are generally used for initial conformational searches and for studying large numbers of molecules where higher-level theory would be computationally prohibitive.
Conformational Analysis and Energy Landscapes
Molecules are not static entities; they exist as dynamic structures that can adopt various three-dimensional arrangements or conformations. nih.gov Conformational analysis aims to identify the stable conformations of a molecule and understand the energy barriers between them. The collection of all possible conformations and their corresponding potential energies forms the molecule's energy landscape. nih.govnih.gov
For this compound, with its flexible propyl and aminomethyl groups, multiple low-energy conformations would be expected. Computational methods can map out the free energy landscape, identifying the most probable conformations (energy minima) and the transition states between them (saddle points). nih.govresearchgate.net This information is critical for understanding how the molecule might interact with biological targets, as its binding affinity can be highly dependent on its conformation.
Molecular Modeling and Simulation Methodologies
Molecular modeling and simulation encompass a range of computational techniques used to model and predict the behavior of molecules. nih.govmdpi.com
Structure-Based Pharmacophore Development
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. In structure-based pharmacophore development, the three-dimensional structure of the target protein-ligand complex, typically obtained from X-ray crystallography, is used to define these key interaction points. researchgate.net
If the biological target of this compound were known, a structure-based pharmacophore model could be developed. This model would highlight features like hydrogen bond donors/acceptors, hydrophobic regions, and charged groups within the binding site that are crucial for recognition and binding. researchgate.net Such models are invaluable for virtual screening to identify new, structurally diverse molecules with the potential for similar biological activity. nih.gov
Ligand-Based Pharmacophore Generation
When the 3D structure of the biological target is unknown, a ligand-based approach can be used. nih.govnih.gov This method derives a pharmacophore model from a set of known active molecules, assuming they all bind to the same target in a similar manner. nih.gov The process involves superimposing the structures of active compounds and identifying the common chemical features that are responsible for their activity. nih.gov
For this compound, if it were part of a series of active compounds, a ligand-based pharmacophore model could be generated. nih.gov This model would represent a 3D hypothesis of the necessary features for bioactivity and could be used to guide the design of new, more potent analogues or to search databases for novel chemical scaffolds. nih.govarxiv.orgarxiv.org
Table 2: Common Pharmacophore Features
| Feature | Description |
| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. |
| Hydrogen Bond Donor | An atom or group that can donate a hydrogen bond. |
| Hydrophobic Group | A nonpolar group that favors interaction with nonpolar environments. |
| Aromatic Ring | A planar, cyclic, conjugated ring system. |
| Positive Ionizable | A group that is likely to be positively charged at physiological pH. |
| Negative Ionizable | A group that is likely to be negatively charged at physiological pH. |
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscispace.com For a series of analogues derived from this compound, a QSAR model could be developed to predict their activity against a specific biological target. The fundamental premise is that variations in the structural or physicochemical properties of the molecules correlate with changes in their biological efficacy.
The development of a robust QSAR model typically involves several key steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentration IC₅₀) is compiled. The three-dimensional structures of these molecules, including analogues of this compound, are generated and optimized using energy minimization techniques. researchgate.net Subsequently, a wide range of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These descriptors can be categorized into various classes, such as constitutional, topological, electronic, and quantum-chemical descriptors.
Statistical methods are then used to create a model that links these descriptors to the observed activity. nih.gov Multiple Linear Regression (MLR) is a commonly used method due to its simplicity and interpretability, creating a linear equation that relates the most relevant descriptors to the activity. nih.gov More advanced, non-linear methods like Artificial Neural Networks (ANN) can also be employed to capture more complex relationships between structure and activity. nih.gov The dataset is typically divided into a training set, used to build the model, and a test set, used to assess its predictive power and robustness. nih.govactascientific.com The ultimate goal is to generate a statistically significant model that can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. scispace.comactascientific.com
Table 1: Illustrative Molecular Descriptors for QSAR Analysis of this compound Analogues
| Descriptor Class | Example Descriptor | Description |
|---|---|---|
| Electronic | Dipole Moment | Measures the polarity of the molecule. |
| Steric | Molecular Volume (MV) | Represents the van der Waals volume of the molecule. |
| Topological | Wiener Index | A distance-based index reflecting molecular branching. |
| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. |
Analysis of Electronic and Steric Properties through Computational Descriptors
The biological activity of a molecule like this compound is intrinsically linked to its electronic and steric properties, which govern its interactions with a biological target. Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools to quantify these properties through the calculation of various molecular descriptors. researchgate.net
Electronic properties are elucidated by analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial descriptor for molecular stability and reactivity. researchgate.net Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for understanding non-covalent interactions like hydrogen bonding with a receptor. researchgate.net
Steric properties are defined by the three-dimensional arrangement of atoms in the molecule. Descriptors such as molecular volume, surface area, and specific conformational angles are calculated to describe the size and shape of the molecule. These factors are critical for determining whether the molecule can physically fit into the binding site of a target protein. Both electronic and steric fields can be used in advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models of biological activity. scispace.com
Table 2: Hypothetical Calculated Electronic and Steric Descriptors for this compound
| Descriptor | Hypothetical Value | Unit | Significance |
|---|---|---|---|
| HOMO Energy | -6.5 | eV | Electron-donating capability |
| LUMO Energy | 1.2 | eV | Electron-accepting capability |
| HOMO-LUMO Gap | 7.7 | eV | Chemical reactivity and stability |
| Dipole Moment | 3.8 | Debye | Molecular polarity |
| Molecular Volume | 165.2 | ų | Molecular size and steric bulk |
| Polarizability | 25.1 | ų | Deformability of the electron cloud |
Theoretical Reactivity and Mechanism Studies
Global and Local Reactivity Indices (e.g., Chemical Hardness, Electrophilicity, Nucleophilicity)
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule like this compound through a set of descriptors. researchgate.net These reactivity indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide insight into the molecule's behavior in chemical reactions. researchgate.net
Global reactivity indices describe the reactivity of the molecule as a whole. Key global descriptors include:
Chemical Hardness (η): Defined as half the difference between the ionization potential and electron affinity, it measures the resistance of a molecule to change its electron configuration. A higher value indicates greater stability.
Electronegativity (χ): Represents the molecule's ability to attract electrons.
Global Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons.
Global Nucleophilicity (N): This describes the molecule's electron-donating tendency. rsc.org
Local reactivity indices , such as the Fukui function or the dual descriptor, are used to identify the most reactive sites within the molecule. scirp.org These indices pinpoint which specific atoms are most susceptible to nucleophilic or electrophilic attack, providing a detailed map of intramolecular reactivity. researchgate.netrsc.org For this compound, this analysis could identify the reactivity of the nitrogen atoms in the aminomethyl group and the pyrrolidinone ring, as well as the carbonyl carbon, guiding the prediction of its chemical behavior.
Table 3: Illustrative Global Reactivity Indices for this compound
| Reactivity Index | Symbol | Formula | Hypothetical Value (eV) |
|---|---|---|---|
| Ionization Potential | I | -EHOMO | 6.5 |
| Electron Affinity | A | -ELUMO | -1.2 |
| Chemical Hardness | η | (I - A) / 2 | 3.85 |
| Electronegativity | χ | (I + A) / 2 | 2.65 |
| Global Electrophilicity | ω | χ² / (2η) | 0.91 |
Transition State Analysis for Reaction Pathways
Understanding the mechanism of chemical reactions involving this compound, such as its synthesis or metabolic degradation, requires the study of the reaction's potential energy surface (PES). A key aspect of this is transition state analysis, a computational method used to identify the highest energy point along the lowest energy path between reactants and products. This high-energy structure is known as the transition state (TS).
Computational chemists use various algorithms to locate the TS structure for a proposed reaction pathway. Once located, frequency calculations are performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The energy difference between the reactants and the transition state is the activation energy (Ea). This value is critical for determining the reaction rate; a higher activation energy implies a slower reaction. By mapping out the energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile provides a detailed, step-by-step understanding of the reaction mechanism, including whether the reaction is concerted or proceeds through multiple steps. For this compound, this analysis could be applied to understand its formation from precursor molecules or its reactivity towards other chemical species.
Table 4: Hypothetical Energy Profile for a Reaction Involving this compound
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials | 0.0 |
| Transition State (TS) | Highest energy point on the reaction pathway | +25.5 |
| Products | Final compounds formed | -15.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
